N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-13(2)10-19-22(30)28-21(26-19)16-6-4-5-7-18(16)27-23(28)31-12-20(29)25-15-9-8-14(3)17(24)11-15/h4-9,11,13,19H,10,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWURTBBXSKJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 438.5 g/mol. Its structure features a quinazoline core linked to a thioacetamide moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1173778-45-4 |
Target Enzymes
The compound primarily targets phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . Inhibition of these enzymes leads to significant alterations in cellular signaling pathways associated with cell growth and survival.
Biochemical Pathways
Inhibition of PI3K affects the AKT signaling pathway , which is critical for cell proliferation and survival. HDAC inhibitors induce epigenetic changes that can lead to apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC50 values range from 5.70 to 8.10 µM.
- HCT116 (colon cancer) : IC50 values range from 2.90 to 6.40 µM.
These values suggest that the compound is comparably effective against these cell lines when benchmarked against established chemotherapeutics like doxorubicin and erlotinib .
Case Studies
- Cell Cycle Arrest : In studies involving HCT116 cells, treatment with the compound resulted in significant arrest at the G1 phase of the cell cycle. Flow cytometry analysis demonstrated a higher percentage of living cells (68.11%) in the G1 phase compared to untreated controls (53.95%) .
- Apoptosis Induction : The compound has been shown to induce apoptosis through activation of caspases, leading to programmed cell death in treated cancer cells . Flow cytometric analysis using annexin-V labeling confirmed increased apoptotic cell populations following treatment.
Safety Profile
Preliminary safety assessments indicate that the compound exhibits a favorable safety profile with low cytotoxicity towards non-cancerous cell lines, suggesting potential for therapeutic use without significant off-target effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on core heterocyclic systems, substituent effects, and hypothetical functional properties.
Table 1: Structural and Functional Comparison
*Estimated using fragment-based methods due to lack of experimental data in provided evidence.
Key Observations:
Thienopyrimidine derivatives (e.g., 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine) exhibit stronger electrophilic character, favoring covalent binding to nucleophilic residues .
Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., N-ethyl derivative), as fluorination often reduces oxidative degradation . The thioether linkage (-S-) could improve resistance to hydrolysis relative to ether or ester analogs, though this may reduce solubility in polar solvents .
Hydrogen Bonding and Crystal Packing: Etter’s graph set analysis (as discussed in ) suggests that the oxo-group in the imidazo-quinazolinone core may form hydrogen-bonded dimers (e.g., R₂²(8) motifs), influencing crystallinity and stability. This contrasts with 1,2,4-triazole derivatives, which typically form weaker C–H···N interactions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step protocols, including thiol-alkylation and cyclocondensation, similar to methods for imidazo[1,2-a]benzimidazoles .
- Data Gaps: No experimental bioactivity or crystallographic data is provided in the evidence. Structural comparisons are inferred from analogous systems. For instance, SHELX-based refinements (as in ) would be critical for resolving conformational details of the imidazo-quinazolinone core.
- Hypothetical Applications : Based on substituent trends, the compound may target tyrosine kinases (e.g., EGFR) or act as a protease inhibitor, though validation requires empirical screening.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the imidazo[1,2-c]quinazolinone core via cyclization of precursors like anthranilic acid derivatives under reflux conditions with catalysts such as triethylamine (TEA) .
- Step 2: Introduction of the thioether group through nucleophilic substitution using mercaptoacetic acid derivatives, often in polar aprotic solvents (e.g., DMF) .
- Step 3: Coupling the fluorophenylacetamide moiety via amide bond formation, optimized using carbodiimide-based coupling agents . Key challenges include minimizing by-products during cyclization and ensuring regioselectivity in thioether formation.
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for confirming substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For resolving 3D structure and intermolecular interactions (e.g., hydrogen bonding), often using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection: Use DMF or THF to enhance solubility of intermediates and reduce side reactions .
- Catalyst Optimization: TEA or DMAP for efficient amide coupling, with monitoring via TLC to terminate reactions at optimal conversion .
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and thermal decomposition . Advanced purification methods (e.g., preparative HPLC) may be required for isolating stereoisomers .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity .
- Structural Analysis: Compare X-ray structures with docking simulations to identify conformational changes affecting activity .
- Metabolite Profiling: Use LC-MS to rule out off-target interactions or metabolic instability in cell-based vs. in vitro systems .
Q. What methodologies are critical for determining 3D structure and hydrogen bonding patterns?
- X-ray Crystallography: Employ SHELX for high-resolution refinement, particularly for resolving disorder in flexible groups (e.g., isobutyl side chains) .
- Graph Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing behavior and stability .
- DFT Calculations: Complement experimental data with computational models to assess electronic effects of fluorine substitution .
Methodological Challenges
Q. How can regioselectivity be ensured during thioether formation?
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the quinazoline nitrogen to steer sulfur nucleophiles to the 5-position .
- Kinetic Control: Use low temperatures (−20°C) and slow reagent addition to favor the desired regioisomer .
Q. What approaches mitigate solubility issues in biological assays?
- Prodrug Design: Modify the acetamide group with hydrolyzable esters to enhance aqueous solubility .
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability without disrupting assay integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
